molecular formula C28H26N4O4 B11932084 1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione

1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11932084
M. Wt: 482.5 g/mol
InChI Key: JBKILBGEQHFIOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EG-011 involves multiple steps, including the activation of the auto-inhibited form of WASP. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, often exceeding 98% .

Industrial Production Methods: Industrial production of EG-011 is carried out under stringent conditions to ensure high purity and efficacy. The compound is typically produced in solid form and stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: EG-011 primarily undergoes polymerization reactions, specifically actin polymerization. This reaction is crucial for its function as a WASP activator .

Common Reagents and Conditions: The common reagents used in the reactions involving EG-011 include dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed: The major product formed from the reactions involving EG-011 is the polymerized actin, which plays a significant role in cellular functions and anti-tumor activity .

Comparison with Similar Compounds

EG-011 is unique in its ability to activate the auto-inhibited form of WASP, a feature not commonly found in other compounds . Similar compounds include other WASP activators and actin polymerization agents, but EG-011 stands out due to its selective anti-tumor activity and high efficacy .

List of Similar Compounds:

EG-011’s unique mechanism of action and selective anti-tumor activity make it a valuable compound in scientific research and therapeutic development.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

1-[(4-phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-2-25(33)30-17-7-8-21(19-30)32-27(34)26-24(11-6-16-29-26)31(28(32)35)18-20-12-14-23(15-13-20)36-22-9-4-3-5-10-22/h2-6,9-16,21H,1,7-8,17-19H2

InChI Key

JBKILBGEQHFIOB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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